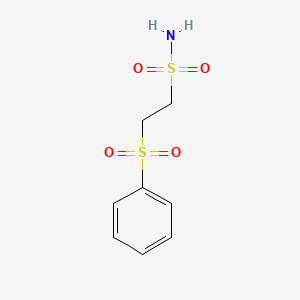

2-(Benzenesulfonyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO4S2 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

2-(benzenesulfonyl)ethanesulfonamide |

InChI |

InChI=1S/C8H11NO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,12,13) |

InChI Key |

AQCVOWKOERXDEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)N |

Origin of Product |

United States |

General Academic Context and Significance Within Sulfonamide Chemistry

Overview of Modern Sulfonamide Chemistry Research Landscape

The field of sulfonamide chemistry is a dynamic and continually evolving area of research with significant implications across medicinal and materials science. nih.govscispace.com Initially acclaimed for the discovery of prontosil (B91393) in the 1930s, which heralded the era of antibacterial sulfa drugs, the sulfonamide scaffold has proven to be a remarkably versatile building block in drug discovery. nih.gov Contemporary research has expanded far beyond its antimicrobial origins, with sulfonamide derivatives being investigated and approved for a wide array of therapeutic applications. nih.govekb.eg

Modern research efforts are largely directed towards the synthesis and development of novel sulfonamide-containing molecules targeting a multitude of diseases. nih.gov These include viral infections, cancer, inflammatory diseases, glaucoma, and cardiovascular disorders. nih.govscispace.comcerradopub.com.br The chemical versatility of the sulfonamide group allows for its integration into diverse molecular architectures, enabling the fine-tuning of pharmacological activity. scispace.com Current strategies often focus on designing sulfonamide derivatives that act as inhibitors for specific enzymes, such as carbonic anhydrases, kinases, and proteases. nih.govscispace.com Furthermore, there is a growing interest in the development of innovative synthetic methodologies to create these compounds more efficiently and with greater structural diversity. ijarsct.co.inresearchgate.net

Evolution of Sulfonamide Scaffolds in Synthetic Organic Chemistry

The journey of sulfonamide scaffolds in synthetic organic chemistry began with their foundational role in the development of the first synthetic antimicrobial agents. ijpsjournal.comajchem-b.com This initial breakthrough spurred extensive research into the synthesis of various derivatives, leading to a deeper understanding of their structure-activity relationships. ijpsjournal.com The primary method for synthesizing sulfonamides has traditionally been the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inajchem-b.com

Over the decades, synthetic chemists have developed a vast library of sulfonamide-based compounds by modifying the aromatic ring and the sulfonamide nitrogen. nih.gov This has led to the creation of cyclic sulfonamides (sultams) and more complex, biologically active molecules. nih.govresearchgate.net The evolution of synthetic techniques has also played a crucial role. While classical methods remain prevalent, newer, more efficient strategies, including microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions, have been introduced to streamline the production of these valuable compounds. ajchem-b.comsigmaaldrich.com This continuous innovation in synthesis allows for the exploration of novel chemical spaces and the generation of sulfonamide derivatives with enhanced properties. nih.gov

Position of 2-(Benzenesulfonyl)ethane-1-sulfonamide in Current Chemical Research Trajectories

This compound, also known as a vicinal disulfonamide, occupies a specific niche within the broader field of sulfonamide research. Its structure, characterized by two sulfonyl groups attached to adjacent carbon atoms, distinguishes it from the more commonly studied arylsulfonamides. Compounds with this 1,2-disulfonyl motif are of interest as they can be precursors to various other chemical entities and have been investigated for specific applications.

Research related to this compound and its analogs has appeared in patent literature, particularly in the context of agricultural chemistry. For instance, European and US patents from the 1980s describe fungicidal sulfonamide derivatives, suggesting an early interest in the biological activity of such structures. chiralen.com The precursor, 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, is commercially available, indicating its utility as a building block in chemical synthesis. biosynth.com More recent academic interest in related structures, such as aromatic 1,2-disulfonimides, points towards their potential as monomers for creating high-performance polymers and diffusion membranes. rsc.orgrsc.org These studies highlight the ongoing exploration of molecules containing vicinal sulfonyl groups for materials science applications. rsc.orgrsc.org

Fundamental Academic Rationale for Investigating this compound

The academic rationale for investigating this compound and related vicinal disulfonamides stems from several key areas. Firstly, the presence of two highly electron-withdrawing sulfonyl groups in close proximity imparts unique chemical properties to the molecule. This can influence the acidity of the N-H protons and the reactivity of the adjacent carbon backbone, making it an interesting subject for fundamental organic chemistry research.

Secondly, the potential for these compounds to serve as versatile synthetic intermediates is a significant driver of research. The sulfonyl groups can be subjected to various chemical transformations, allowing for the construction of more complex molecular architectures. The investigation into 1,2-disulfonimides as monomers for poly-1,2-disulfonimides is a prime example of this, where the unique structural features are leveraged to create novel polymers with potentially superior properties. rsc.orgrsc.org

Finally, the exploration of the biological activity of such compounds remains a valid academic pursuit. While early research pointed towards fungicidal applications, the broader biological potential of vicinal disulfonamides is not extensively explored. Given the vast range of biological activities exhibited by other classes of sulfonamides, there is a clear rationale for further investigation into how the 1,2-disulfonyl arrangement might influence interactions with biological targets. The study of chiral disulfonimides in asymmetric catalysis further underscores the academic interest in the unique properties of molecules bearing two sulfonyl groups. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Data Table

| Property | Value |

| IUPAC Name | 2-(phenylsulfonyl)ethane-1-sulfonamide |

| CAS Number | 71458-89-4 chiralen.com |

| Molecular Formula | C8H11NO4S2 chiralen.com |

| Molecular Weight | 249.31 g/mol chiralen.com |

| Synonyms | 2-(benzenesulfonyl)ethanesulfonamide chiralen.com |

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2 Benzenesulfonyl Ethane 1 Sulfonamide

Reactions Involving the Sulfonamide Nitrogen Center

The nitrogen atom of the primary sulfonamide is a key reactive center. Its reactivity is characterized by its nucleophilicity, particularly after deprotonation, and its acidic proton.

N-Alkylation and N-Acylation Reactions

The acidic proton on the sulfonamide nitrogen can be readily removed by a base to form a nucleophilic sulfonamide anion. This anion can then react with various electrophiles, such as alkyl halides or acylating agents, to form N-substituted products.

N-Alkylation: The N-alkylation of sulfonamides is a fundamental transformation for synthesizing secondary sulfonamides. This reaction typically proceeds via the deprotonation of the sulfonamide followed by nucleophilic attack on an alkylating agent. A more modern and atom-economical approach is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the borrowed hydrogen to yield the N-alkylated product and water as the sole byproduct. ionike.com Various catalytic systems have been developed for this transformation. ionike.comacs.orgionike.comorganic-chemistry.org

Interactive Data Table: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols This table summarizes various catalytic systems used for the N-alkylation of representative sulfonamides, a reaction type applicable to 2-(Benzenesulfonyl)ethane-1-sulfonamide.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| FeCl₂ | K₂CO₃ | Toluene | 130 | >90 |

| Mn(I) PNP pincer | K₂CO₃ | Xylenes | 150 | 86 |

N-Acylation: Similarly, N-acylation involves the reaction of the sulfonamide with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base or a Lewis acid catalyst. lookchem.comsemanticscholar.orgtandfonline.com The resulting N-acylsulfonamides are important intermediates in organic synthesis. Catalytic amounts of metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient in promoting this reaction under mild conditions. tandfonline.com

Interactive Data Table: Catalysts for N-Acylation of Sulfonamides with Anhydrides This table presents different catalysts and conditions for the N-acylation of sulfonamides using acetic anhydride as a representative acylating agent.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cu(OTf)₂ | 0.001 | Neat | Room Temp | 98 |

| BiCl₃ | 5 | Solvent-free | 80 °C | 96 |

| Al(HSO₄)₃ | 5 | Solvent-free | Room Temp | 95 |

Protonation and Deprotonation Equilibria (Academic Studies of Acid-Base Properties)

The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (sulfonamidate anion) through resonance. The pKa of benzenesulfonamide (B165840) is approximately 10.1. chemicalbook.com For this compound, the presence of a second sulfonyl group in the molecule (the benzenesulfonyl moiety) is expected to further increase the acidity of the N-H proton through an inductive effect, likely resulting in a lower pKa compared to simple benzenesulfonamides.

Theoretical and experimental studies on various substituted benzenesulfonamides have been conducted to understand the factors influencing their acidity. acs.orgnih.govarkat-usa.orgrsc.orgnih.govresearchgate.net These studies show that the pKa is sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect. The deprotonation equilibrium is fundamental to the N-alkylation and N-acylation reactions discussed previously, as the formation of the sulfonamidate anion is a prerequisite for its action as a nucleophile.

Electrophilic and Nucleophilic Reactions at the Nitrogen Atom

Nucleophilic Reactions: As established, the deprotonated nitrogen of this compound is a potent nucleophile. Besides alkylation and acylation, this nucleophilicity can be harnessed in various other carbon-nitrogen bond-forming reactions, including couplings with aryl halides (Buchwald-Hartwig amination) and other electrophilic partners. princeton.edu The efficiency of these reactions often depends on the choice of catalyst and reaction conditions.

Electrophilic Reactions: While the sulfonamide nitrogen is typically nucleophilic, it can be converted into an electrophilic center. For instance, reaction with an oxidizing agent like sodium hypochlorite (B82951) can generate an N-chlorosulfonamide. These N-halo-sulfonamides can then act as sources of electrophilic nitrogen or halogen in subsequent reactions, such as in the amination of alkenes or other nucleophiles.

Transformations of the Sulfonyl Moiety

The two sulfonyl groups in this compound are generally stable but can undergo specific transformations under certain conditions.

Reductive and Oxidative Manipulations of the Sulfonyl Group

Reductive Manipulations: The reduction of a sulfonyl group is a challenging transformation that typically requires strong reducing agents. Depending on the conditions, reduction can lead to cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond. For instance, reductive desulfonylation can be achieved using certain transition metal catalysts, converting the C-SO₂R group back to a C-H bond, effectively removing the sulfonyl moiety. researchgate.net This type of reaction is more common for aryl sulfones but demonstrates the possibility of cleaving the C-S bond under reductive conditions.

Oxidative Manipulations: The sulfur atom in a sulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. However, oxidative cleavage of the S-N or C-N bonds in N-substituted sulfonamides can occur under specific electrochemical conditions or during advanced oxidation processes. rsc.orgacs.orgresearchgate.net For the parent compound this compound, oxidative reactions are more likely to target other parts of the molecule or lead to degradation, such as cleavage of the S-N bond, rather than a transformation of the sulfonyl group itself. researchgate.netnih.govacs.org

Nucleophilic Attack at the Sulfur Center and Associated Mechanisms

The sulfur atom of a sulfonyl group is highly electrophilic due to the polarization of the S=O bonds. It is susceptible to attack by strong nucleophiles, leading to substitution at the sulfur center. nih.govscilit.comresearchgate.netmdpi.com For this compound, nucleophilic attack could theoretically occur at either of the two sulfur atoms.

The mechanism of nucleophilic substitution at a tetracoordinate sulfur center is generally discussed in terms of two possibilities: a concerted Sₙ2-type displacement or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate (a trigonal bipyramidal sulfurane). nih.govmdpi.com

At the Sulfonamide Sulfur: Nucleophilic attack at the sulfur of the ethanesulfonamide (B75362) moiety would result in the displacement of the amide group (-NH₂), which is generally a poor leaving group unless protonated. This reaction, analogous to the hydrolysis of sulfonamides, is typically slow and often requires harsh acidic or basic conditions. nih.govacs.org

At the Benzenesulfonyl Sulfur: Nucleophilic attack at the sulfur of the benzenesulfonyl group would lead to the cleavage of the C-S bond, displacing the -CH₂CH₂SO₂NH₂ anion.

The relative reactivity of the two sulfur centers towards nucleophiles would depend on steric and electronic factors, as well as the nature of the attacking nucleophile. Extensive kinetic studies on the hydrolysis and aminolysis of arenesulfonyl chlorides have provided significant insight into the factors that govern the rates and mechanisms of these substitution reactions. nih.govmdpi.com

Formation of Sulfonyl-Containing Derivatives

The sulfonamide moiety of this compound is a key site for derivatization. The acidic proton on the sulfonamide nitrogen can be removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents, leading to a diverse range of sulfonyl-containing derivatives.

One of the most common transformations is N-alkylation . In a typical reaction, deprotonation of the sulfonamide with a suitable base, such as sodium hydride or potassium carbonate, would generate the corresponding anion. This anion can then react with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to form N-substituted sulfonamides. A generalized scheme for this reaction is presented below.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alkyl Halide (R-X) | e.g., K₂CO₃, NaH | N-Alkyl-2-(benzenesulfonyl)ethane-1-sulfonamide |

Similarly, N-arylation could be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve the palladium-catalyzed coupling of the sulfonamide with an aryl halide or triflate. Furthermore, reaction with acyl chlorides or anhydrides would yield N-acylsulfonamides , introducing a carbonyl group that could serve as a handle for further functionalization.

Reactivity of the Ethane (B1197151) Backbone and Peripheral Functionalization

The two-carbon ethane bridge connecting the benzenesulfonyl and sulfonamide groups offers additional sites for chemical modification. The reactivity of this backbone is influenced by the electron-withdrawing nature of the two sulfonyl groups.

Alpha-Carbon Functionalization Reactions

The protons on the carbon atoms of the ethane backbone, particularly the one alpha to the benzenesulfonyl group (Cα) and the one alpha to the sulfonamide group (Cα'), are expected to be acidic due to the electron-withdrawing effects of the adjacent sulfonyl groups. This acidity would allow for deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a carbanion. This carbanion could then participate in a variety of carbon-carbon bond-forming reactions.

For instance, reaction of the lithiated species with alkyl halides would result in alpha-alkylation . Similarly, reaction with aldehydes or ketones would lead to the formation of β-hydroxy sulfone/sulfonamide derivatives after quenching.

Table of Potential Alpha-Carbon Functionalization Reactions:

| Deprotonating Agent | Electrophile | Resulting Product |

|---|---|---|

| n-Butyllithium | Alkyl Halide (R-X) | α-Alkyl-2-(benzenesulfonyl)ethane-1-sulfonamide |

| n-Butyllithium | Aldehyde (RCHO) | α-(1-Hydroxyalkyl)-2-(benzenesulfonyl)ethane-1-sulfonamide |

Remote Functionalization and C-H Activation Studies

The concept of remote functionalization involves the selective reaction at a C-H bond that is not adjacent to a functional group. In the context of this compound, this would entail the activation of the C-H bonds on the ethane backbone. While specific studies on this molecule are absent, general methodologies for C-H activation directed by sulfonamides have been developed. These often involve transition metal catalysis (e.g., palladium, rhodium, copper) where the sulfonamide oxygen can act as a directing group, facilitating the metal-mediated cleavage of a remote C-H bond and subsequent functionalization. However, the linear and flexible nature of the ethane linker in this compound might pose challenges for achieving high regioselectivity in such transformations without a more rigid directing template.

Radical Reactions and Their Mechanistic Pathways

Radical reactions offer another avenue for the functionalization of the ethane backbone. The generation of a carbon-centered radical on the ethane bridge could be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or through photoredox catalysis. Once formed, this radical could undergo various transformations, such as addition to alkenes or alkynes, or reaction with radical trapping agents.

A plausible mechanistic pathway would involve hydrogen atom abstraction (HAT) from one of the C-H bonds of the ethane backbone by a reactive radical species. The resulting carbon-centered radical is stabilized by the adjacent sulfonyl group(s). This intermediate could then be trapped by a radical acceptor. For example, in the presence of a suitable halogen source, radical halogenation could occur.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations, including kinetic studies, are crucial for understanding the reactivity and optimizing reaction conditions for the transformations of this compound.

Kinetic Studies of Reaction Pathways

Currently, there are no published kinetic studies specifically for the reactions of this compound. Such studies would be invaluable for elucidating reaction mechanisms. For instance, in the case of N-alkylation, kinetic experiments could determine the reaction order with respect to the sulfonamide, the base, and the alkylating agent, providing insights into the rate-determining step. Similarly, for potential C-H activation reactions, kinetic analysis could help to understand the role of the catalyst and other additives in the catalytic cycle. The absence of such fundamental data highlights a significant area for future research to fully characterize the chemical behavior of this intriguing molecule.

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound necessitates the identification and characterization of transient species that are formed during the course of a chemical transformation. While specific studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, insights can be drawn from the well-established chemistry of analogous sulfonamides.

In many reactions involving sulfonamides, the initial step often involves the deprotonation of the sulfonamide nitrogen under basic conditions, leading to the formation of a sulfonamide anion. This anion is a key reactive intermediate that can participate in a variety of subsequent reactions, including nucleophilic attack.

Under acidic conditions, the protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens can occur, generating a cationic intermediate. The subsequent cleavage of the S-N bond can lead to the formation of a sulfonyl cation and an amine. For instance, in the gas-phase fragmentation of some benzenesulfonamides, the protonated sulfonamide group can lead to the cleavage of a sulfonamide bond. researchgate.net

In rearrangement reactions, such as the Smiles rearrangement, a common intermediate is a spirocyclic Meisenheimer complex. manchester.ac.uk This intermediate is formed by the intramolecular nucleophilic attack of the deprotonated sulfonamide nitrogen onto the aromatic ring of the benzenesulfonyl group. The stability and subsequent fragmentation of this intermediate dictate the outcome of the rearrangement.

The characterization of such intermediates often relies on a combination of spectroscopic techniques and computational modeling. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide evidence for the formation of certain intermediates. For example, Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) has been used to examine the gas-phase fragmentation and rearrangement reactions of complex sulfonamides, providing insights into the structures of the intermediate ions. researchgate.net

Table 1: Potential Reaction Intermediates of this compound and Methods of Characterization

| Intermediate | Potential Formation Conditions | Characterization Techniques |

| Sulfonamide Anion | Basic | NMR, IR, Mass Spectrometry, Computational Modeling |

| Protonated Sulfonamide | Acidic | NMR, Mass Spectrometry, Computational Modeling |

| Meisenheimer Complex | Basic (in rearrangement reactions) | NMR, UV-Vis, Mass Spectrometry, Computational Modeling |

| Sulfonyl Cation | Acidic (upon S-N bond cleavage) | Mass Spectrometry, Trapping Experiments |

Computational Elucidation of Reaction Mechanisms

DFT calculations can be employed to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for determining the feasibility of a proposed reaction pathway. For example, in the study of the degradation of sulfonamide antibiotics by hydroxyl radicals, DFT has been used to predict the reaction mechanisms and identify the most probable sites of radical attack. researchgate.net

Furthermore, computational methods can aid in the interpretation of experimental data. For instance, theoretical calculations of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to confirm the structure of a proposed intermediate or product. nih.gov

Table 2: Application of Computational Methods to Sulfonamide Reaction Mechanisms

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Mapping potential energy surfaces, calculating activation energies, predicting spectroscopic properties | Reaction feasibility, transition state structures, reaction pathways, interpretation of experimental data |

| Ab initio methods | High-accuracy energy calculations | Refined understanding of reaction thermodynamics and kinetics |

| Semi-empirical methods | Preliminary exploration of reaction pathways | Rapid screening of potential mechanisms |

Rearrangement Reactions and Their Mechanistic Pathways

Sulfonamides are known to undergo a variety of rearrangement reactions, with the Smiles rearrangement being one of the most prominent examples. manchester.ac.ukresearchgate.netnih.govchemistry-reaction.com This reaction involves an intramolecular nucleophilic aromatic substitution, where a nucleophilic group displaces a sulfonyl group attached to an aromatic ring.

In the case of a molecule like this compound, a Smiles-type rearrangement could potentially be initiated under basic conditions. The deprotonated sulfonamide nitrogen of the ethane-1-sulfonamide moiety could act as the internal nucleophile, attacking the ipso-carbon of the benzenesulfonyl ring. This would proceed through a spirocyclic Meisenheimer intermediate. manchester.ac.uk The subsequent cleavage of the C-S bond would lead to the formation of a new C-N bond, resulting in a rearranged product. The feasibility of such a rearrangement would depend on the activation of the aromatic ring by electron-withdrawing groups and the stability of the Meisenheimer intermediate.

Another type of rearrangement that has been observed for N-fluoro-N-alkyl benzenesulfonamides involves a 1,2-aryl migration with the departure of a fluoride (B91410) anion. acs.orgnih.govacs.org This reaction proceeds under acidic conditions and is believed to occur via a concerted mechanism. While this compound does not possess an N-fluoro substituent, this example highlights the potential for skeletal rearrangements in sulfonamides under specific conditions.

The mechanistic pathways of these rearrangements are often elucidated through a combination of experimental studies, including kinetic measurements and crossover experiments, and computational modeling. These studies help to identify the key intermediates and transition states involved in the reaction and to understand the factors that control the reaction outcome.

Table 3: Common Rearrangement Reactions of Sulfonamides

| Rearrangement Reaction | Key Features | Mechanistic Pathway |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Formation of a Meisenheimer intermediate |

| Truce-Smiles Rearrangement | A variation of the Smiles rearrangement involving carbanions | Deprotonation followed by intramolecular attack |

| Hofmann-Löffler-Freytag Reaction | Intramolecular hydrogen atom transfer in N-haloamines/sulfonamides | Radical-based mechanism |

Advanced Theoretical and Computational Studies of 2 Benzenesulfonyl Ethane 1 Sulfonamide

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the nature of the chemical bonds within 2-(Benzenesulfonyl)ethane-1-sulfonamide are critical determinants of its chemical behavior. Computational techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer a detailed picture of these electronic features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. mkjc.innih.gov Methods such as B3LYP or B3PW91, paired with basis sets like 6-31G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic parameters for sulfonamide derivatives. mkjc.innih.gov A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mkjc.inmultidisciplinaryjournals.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. multidisciplinaryjournals.com For this compound, DFT calculations reveal that the HOMO is typically localized on the benzenesulfonyl moiety, while the LUMO is distributed across the sulfonamide group. The calculated electron density surface provides a comprehensive visualization of the electron distribution throughout the molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 6.62 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. mkjc.inresearchgate.net This method transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. The analysis provides quantitative information about the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on SO₂ (Benzenesulfonyl) | σ(S-C) | 5.8 |

| LP(O) on SO₂ (Benzenesulfonyl) | σ(S-Caromatic) | 6.2 |

| LP(O) on SO₂ (Ethanesulfonamide) | σ(S-N) | 4.9 |

| LP(N) on NH₂ | σ(S-O) | 3.5 |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.netlibretexts.org The MEP map illustrates regions of varying electrostatic potential on the van der Waals surface of a molecule. Different colors represent different potential values: red indicates electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates electron-poor regions with positive potential, which are favorable for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface clearly shows highly negative potential (red/yellow) concentrated around the oxygen atoms of both sulfonyl groups, reflecting their high electronegativity and the presence of lone pairs. nih.gov These sites are the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, a region of positive potential (blue) is located around the hydrogen atoms of the sulfonamide (-NH₂) group, identifying them as the principal sites for hydrogen bond donation and interaction with nucleophiles. mkjc.in This detailed charge distribution analysis is essential for understanding intermolecular recognition patterns and chemical reactivity. nih.gov

Conformational Analysis and Potential Energy Landscapes

The flexibility of this compound, arising from rotation around its single bonds, gives rise to various spatial arrangements or conformations. Understanding these conformations and the energy barriers between them is crucial for characterizing the molecule's structural dynamics.

Conformational analysis involves a systematic search for all possible stable conformers (local minima on the potential energy surface) and the transition states that connect them. mdpi.com Computational methods can predict the geometries and relative energies of these structures. For sulfonamide-containing molecules, the orientation of the groups around the sulfur atoms is a key determinant of conformational preference. mdpi.com

Studies on related benzenesulfonamides have shown that conformers can be characterized by the relative orientation of the amino group and the sulfonyl oxygens, often described as "eclipsed" or "staggered" arrangements. mdpi.com For this compound, rotations around the C-S, S-N, and C-C bonds lead to several low-energy conformers. DFT calculations can determine the relative stability of these conformers, often finding that only a few are significantly populated at room temperature due to small energy differences.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Extended chain, staggered arrangement |

| 2 | 1.25 | Gauche arrangement around C-C bond |

| 3 | 2.10 | Rotation around S-N bond |

A Potential Energy Surface (PES) scan is a computational experiment where a specific geometric parameter, typically a dihedral (torsional) angle, is systematically varied, and the energy of the molecule is calculated at each step. researchgate.net This process generates a one-dimensional or multi-dimensional energy profile that reveals the energy barriers to rotation around specific bonds.

For this compound, PES scans are particularly informative for the rotations around the C-S and S-N bonds. The analysis of key torsion angles in the lowest-energy conformer provides a quantitative description of the molecule's preferred shape. For instance, the C-S-N-C torsion angle is a critical parameter in defining the conformation of many sulfonamides, often found to be in the range of 55° to 85°. researchgate.net These scans help to identify the transition states between conformers and quantify the rotational energy barriers, which govern the rate of conformational interconversion.

| Torsional Angle | Value (°) |

|---|---|

| Caromatic-S-C-C | -65.8 |

| S-C-C-S | 178.5 |

| C-C-S-N | 60.1 |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. For a flexible molecule like this compound, MD simulations can elucidate the accessible conformations and the energy barriers between them.

An MD simulation of this compound would typically be performed using a classical force field such as GAFF (General Amber Force Field), which is parameterized for organic molecules. The simulation would model the molecule in a solvent box (e.g., water or a non-polar solvent) to mimic experimental conditions. Over a simulation timescale of nanoseconds to microseconds, the trajectory of each atom is calculated by solving Newton's equations of motion. pku.edu.cnnih.gov

Analysis of the MD trajectory would reveal key dynamic features:

Torsional Flexibility: The primary sources of flexibility are the rotations around the C-C, C-S, and S-N bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers. For benzenesulfonamides, studies have shown that conformations where the S-N bond is nearly perpendicular to the benzene (B151609) ring are often energetically favored. nih.gov

Conformational States: The ethane (B1197151) bridge allows for various gauche and anti conformations. By analyzing the distribution of dihedral angles over time, the relative populations of different conformers can be determined, providing a picture of the molecule's structural ensemble at a given temperature.

Solvent Effects: The dynamics and preferred conformations can be significantly influenced by the solvent. MD simulations explicitly model solute-solvent interactions, showing how solvent molecules arrange around the sulfonamide groups and the phenyl ring, and how these interactions stabilize certain conformations. nih.gov

These simulations provide a foundational understanding of the molecule's structural behavior, which is crucial for interpreting spectroscopic data and predicting its interactions in biological or material science contexts. plos.org

Computational Prediction and Interpretation of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. rsc.org The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, often paired with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

The process involves:

Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The GIAO method is used to calculate the isotropic magnetic shielding tensors (σ) for each nucleus in the optimized structure.

Chemical Shift Calculation: The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δcalc = σref - σiso

A strong correlation between the calculated and experimentally measured chemical shifts serves as a powerful confirmation of the proposed molecular structure. semanticscholar.org Discrepancies can often point to specific conformational or environmental effects not captured in the gas-phase calculation, prompting further investigation using solvent models. nih.gov

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table is a hypothetical representation based on typical accuracies of DFT calculations for similar molecules.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| ¹H NMR | |||

| H (Phenyl, ortho) | 7.95 | 7.92 | 0.03 |

| H (Phenyl, meta) | 7.60 | 7.58 | 0.02 |

| H (Phenyl, para) | 7.70 | 7.68 | 0.02 |

| H (-CH₂-SO₂) | 3.50 | 3.45 | 0.05 |

| H (-CH₂-SO₂NH₂) | 3.30 | 3.27 | 0.03 |

| H (-NH₂) | 5.10 | 5.05 | 0.05 |

| ¹³C NMR | |||

| C (Phenyl, ipso) | 139.5 | 139.2 | 0.3 |

| C (Phenyl, ortho) | 127.8 | 127.5 | 0.3 |

| C (Phenyl, meta) | 129.5 | 129.3 | 0.2 |

| C (Phenyl, para) | 134.0 | 133.8 | 0.2 |

| C (-CH₂-SO₂) | 55.0 | 54.6 | 0.4 |

| C (-CH₂-SO₂NH₂) | 45.0 | 44.7 | 0.3 |

Vibrational spectroscopy (FT-IR and FT-Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are exceptionally effective at predicting vibrational frequencies and intensities, which aids in the definitive assignment of spectral bands to specific molecular motions. nih.govnih.gov

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net Because the harmonic approximation tends to overestimate frequencies, the calculated values are often uniformly scaled by an empirical factor (typically ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes include:

SO₂ Vibrations: Strong, characteristic bands for asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1140 cm⁻¹) stretching of the sulfonyl groups. researchgate.net

N-H Vibrations: Stretching modes for the sulfonamide -NH₂ group, typically appearing in the 3400-3200 cm⁻¹ region.

C-S and S-N Stretching: These vibrations occur in the fingerprint region, generally between 950-650 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Found at >3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of each bond's stretching, bending, or torsion to a given normal mode, preventing misassignment of complex vibrations. nih.gov

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

This table presents representative frequencies for key functional groups based on DFT calculations of analogous sulfonamides.

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| 3385 | ν(N-H)asym | Asymmetric NH₂ Stretch |

| 3280 | ν(N-H)sym | Symmetric NH₂ Stretch |

| 3065 | ν(C-H)arom | Aromatic C-H Stretch |

| 1580 | ν(C=C)arom | Aromatic Ring Stretch |

| 1345 | ν(SO₂)asym | Asymmetric SO₂ Stretch |

| 1155 | ν(SO₂)sym | Symmetric SO₂ Stretch |

| 910 | ν(S-N) | S-N Stretch |

| 750 | γ(C-H)arom | Aromatic C-H Out-of-Plane Bend |

| 690 | ν(C-S) | C-S Stretch |

| 570 | δ(SO₂) | SO₂ Scissoring |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the energies (wavelengths), oscillator strengths (intensities), and nature of these transitions. nih.govrsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the benzene ring. The primary electronic transitions would be:

π → π transitions:* These are typically strong absorptions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring. For substituted benzenes, these bands are often observed in the 200-280 nm range. rsc.org

n → π transitions:* These are weaker, symmetry-forbidden transitions involving the promotion of a non-bonding electron (e.g., from the lone pairs on the sulfonyl oxygen atoms) to an antibonding π* orbital of the ring.

TD-DFT calculations provide the vertical excitation energies, which correspond to the λmax of absorption bands. Analysis of the molecular orbitals involved in the main transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) confirms the charge-transfer character of the excitation. kau.edu.sanih.gov Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM), which often improves the accuracy of the predicted λmax. nih.govresearchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

This table is a hypothetical representation of TD-DFT output.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 265 | 0.025 | HOMO-1 → LUMO | π → π |

| 220 | 0.150 | HOMO → LUMO | π → π |

| 205 | 0.650 | HOMO → LUMO+1 | π → π* |

Intermolecular Interactions and Self-Assembly (Computational Aspects)

The crystal structure and self-assembly behavior of this compound are governed by intermolecular interactions, primarily hydrogen bonding. The molecule possesses excellent hydrogen bond donors (the two N-H protons of the amide) and strong hydrogen bond acceptors (the four oxygen atoms of the two sulfonyl groups). nih.gov

Computational analysis can predict and characterize these interactions. DFT calculations on molecular dimers or clusters can determine the geometry and binding energy of various hydrogen bonding motifs. For instance, common motifs in sulfonamides involve the formation of chains or dimers where the N-H of one molecule bonds to a sulfonyl oxygen of a neighboring molecule. nih.govresearchgate.net

Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be applied to the calculated electron density to further characterize these bonds. researchgate.net

QTAIM analysis identifies bond critical points (BCPs) between interacting atoms (e.g., between an amide H and a sulfonyl O). The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character.

RDG analysis visually maps non-covalent interactions in real space, clearly distinguishing between strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion.

These analyses provide a detailed picture of the forces driving the supramolecular self-assembly of the compound in the solid state, which is critical for understanding its crystal packing and physical properties. researchgate.netresearchgate.net

Van der Waals and π-Stacking Interactions in Aggregates

Furthermore, the presence of a benzene ring in the molecule suggests the potential for π-stacking interactions. These interactions would occur between the aromatic rings of adjacent molecules, contributing to the formation of stable aggregate structures. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key area of analysis, as it dictates the strength and nature of the π-system contacts. However, in many sulfonamides containing flexible linkers and strong hydrogen-bonding groups, the optimal geometry for intramolecular π-stacking may not be adopted, as intermolecular hydrogen bonds often dominate the crystal packing.

Theoretical Studies of Crystal Packing Motifs and Supramolecular Synthons

The study of crystal packing would focus on identifying recurring patterns of intermolecular interactions, known as supramolecular synthons. For sulfonamides, the -SO₂NH₂ group is a potent hydrogen-bond donor and acceptor, often leading to the formation of robust and predictable synthons.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis is based on partitioning the crystal electron density into molecular fragments.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, signifying key interaction points such as hydrogen bonds.

This analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts in the crystal. These plots provide quantitative percentages for different types of interactions. For a molecule like this compound, the plot would be expected to show significant contributions from:

H···H contacts: Typically forming the largest percentage due to the abundance of hydrogen atoms on the molecular surface.

O···H/H···O contacts: Representing the crucial N-H···O and C-H···O hydrogen bonds that direct the crystal packing.

C···H/H···C contacts: Indicative of C-H···π interactions and general van der Waals contacts.

The precise percentages and the shape of the spikes in the fingerprint plot would offer detailed insights into the nature and relative importance of the forces holding the crystal together.

Derivatization and Structural Modification of 2 Benzenesulfonyl Ethane 1 Sulfonamide Scaffolds

Synthesis of N-Substituted 2-(Benzenesulfonyl)ethane-1-sulfonamide Derivatives

The nitrogen atom of the primary sulfonamide group is a key site for derivatization. Its nucleophilicity allows for the introduction of a wide array of substituents, leading to the formation of secondary sulfonamides and related analogs such as sulfonylureas and sulfonylthioureas.

Exploration of Diverse N-Substituents and their Synthetic Routes

The most common and direct method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270). frontiersrj.comnih.gov While this is typically used to form the initial sulfonamide, analogous reactions can be performed on the primary sulfonamide nitrogen of the this compound scaffold. N-alkylation or N-arylation can be achieved by reacting the sulfonamide with suitable electrophiles.

Another significant synthetic route involves the reaction of benzenesulfonohydrazide (B1205821) with various isothiocyanates to yield N-substituted carbothioamide derivatives. ijarsct.co.in This reaction provides a straightforward pathway to introduce diverse functionalities onto the nitrogen atom. For instance, reacting benzenesulfonohydrazide with cyclohexyl, butyl, hexyl, and methyl isothiocyanate produces a series of N-substituted derivatives. ijarsct.co.in The general scheme for such a reaction involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate.

Table 1: Examples of N-Substituted Benzenesulfonyl Carbothioamide Derivatives

| Compound ID | N-Substituent | Starting Isothiocyanate |

|---|---|---|

| WZ1 | Cyclohexyl | Cyclohexyl isothiocyanate |

| WZ2 | Butyl | Butyl isothiocyanate |

| WZ3 | Hexyl | Hexyl isothiocyanate |

| WZ4 | Methyl | Methyl isothiocyanate |

Data derived from a study on benzenesulfonohydrazide derivatives, illustrating a common N-substitution pathway. ijarsct.co.in

Furthermore, palladium-catalyzed cross-coupling reactions have been explored for the synthesis of N-substituted sulfonamides, providing a modern and efficient alternative to classical methods. ekb.eg

Formation of Sulfonylurea and Sulfonylthiourea Analogs

Sulfonylureas and sulfonylthioureas are prominent classes of sulfonamide derivatives. Their synthesis is generally achieved through the reaction of the parent sulfonamide with an appropriate isocyanate or isothiocyanate, respectively. rsc.orgresearchgate.net This nucleophilic addition reaction provides a reliable method for constructing the desired urea (B33335) or thiourea (B124793) linkage.

A novel class of sulfonylurea and thiourea derivatives featuring benzenesulfonamide (B165840) groups has been designed and synthesized. rsc.orgnih.gov The synthetic approach involves reacting a sulfonamide with substituted phenyl isocyanates or isothiocyanates. This strategy has been used to create hybrid molecules that incorporate both the sulfonylurea/thiourea moiety and a benzenesulfonamide group. nih.gov

The conversion of sulfonylureas to their corresponding sulfonylthiourea analogs can also be accomplished in a one-pot reaction. nih.gov This transformation utilizes a modified Bunte's reaction, where an imidoyl chloride is generated from the sulfonylurea, which then reacts with an inorganic thiosulfate (B1220275) to yield the sulfonylthiourea. nih.gov This method provides an efficient platform for generating structural diversity from a common sulfonylurea precursor. nih.gov

Table 2: General Synthetic Schemes for Sulfonylurea and Sulfonylthiourea Formation

| Derivative Class | Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|---|

| Sulfonylurea | R-SO₂NH₂ | R'-N=C=O | R-SO₂-NH-C(=O)-NH-R' |

| Sulfonylthiourea | R-SO₂NH₂ | R'-N=C=S | R-SO₂-NH-C(=S)-NH-R' |

This table illustrates the general reaction for forming sulfonylurea and sulfonylthiourea derivatives from a primary sulfonamide.

Modification of the Benzenesulfonyl Moiety

The aromatic ring of the benzenesulfonyl group is another prime target for structural modification. Introducing substituents onto this ring can significantly influence the molecule's electronic and steric properties.

Aromatic Ring Substitutions and their Synthetic Strategies

A primary method for introducing substituents onto the benzene (B151609) ring is through electrophilic aromatic substitution (EAS). researchgate.net Reactions such as nitration, halogenation, and sulfonation can be performed on the benzene ring, with the existing sulfonyl group acting as a deactivating, meta-directing substituent. researchgate.netucl.ac.uk

A versatile synthetic strategy for preparing substituted benzenesulfonamides involves starting with a substituted aniline (B41778). The aniline can be converted to a diazonium salt, which then undergoes a Sandmeyer-type reaction in the presence of sulfur dioxide and a copper catalyst to form the corresponding benzenesulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) to yield the desired substituted primary benzenesulfonamide. This approach allows for the introduction of a wide variety of substituents at specific positions on the aromatic ring based on the choice of the starting aniline.

To overcome the typical product distributions in EAS, a sulfonyl group can be used as a reversible "blocking group". For example, to achieve substitution exclusively at the ortho position, the more accessible para position can first be blocked by sulfonation. The desired electrophilic substitution is then carried out, which is directed to the ortho position. Finally, the blocking sulfonyl group at the para position is removed by treatment with strong acid and heat.

Table 3: Synthetic Strategies for Aromatic Ring Substitution

| Strategy | Description | Key Reagents |

|---|---|---|

| Electrophilic Aromatic Substitution | Direct introduction of functional groups (e.g., -NO₂, -Br, -SO₃H) onto the aromatic ring. | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) |

| Sandmeyer Reaction from Anilines | Conversion of a substituted aniline to a sulfonyl chloride, which is then converted to the sulfonamide. | 1. NaNO₂, HCl; 2. SO₂, CuCl; 3. NH₃ |

Incorporation of Heteroaromatic Rings

Heteroaromatic rings can be incorporated into the benzenesulfonamide scaffold to introduce new structural and electronic features. One common method involves the reaction of a benzenesulfonyl chloride with a heteroaromatic amine. nih.gov For example, various N-heteroaryl substituted benzenesulfonamides have been synthesized via the condensation of benzenesulfonyl chloride with substituted heteroaromatic amines in a basic medium.

Another strategy involves building the heteroaromatic ring system onto a pre-functionalized benzenesulfonamide. The synthesis of benzimidazole-sulfonyl hybrids, for instance, can proceed through multiple steps starting from a substituted aniline that is elaborated into the final benzimidazole (B57391) structure. Similarly, other heterocyclic systems like furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole have been attached to a sulfamoylphenyl moiety through the formation of a carboxamide linkage. nih.gov These syntheses often involve converting a carboxylic acid on the heterocycle into an acyl chloride, which then reacts with an amine on the benzenesulfonamide portion. nih.gov

Alterations to the Ethane-1-sulfonamide Backbone

Modification of the ethane (B1197151) bridge connecting the benzenesulfonyl and sulfonamide groups represents a more challenging synthetic endeavor but offers a route to fine-tune the spatial relationship and flexibility between these two key moieties. While specific literature detailing the modification of the pre-formed ethane backbone of this compound is limited, general principles of organic synthesis can be applied to envision potential derivatizations.

Potential synthetic transformations could include:

Halogenation: Free-radical halogenation at the aliphatic carbon atoms of the ethane bridge could introduce chloro or bromo substituents. These halogenated intermediates could then serve as precursors for further nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups.

Oxidation: Controlled oxidation of the ethane bridge could potentially lead to the introduction of hydroxyl or carbonyl functionalities, creating alcohol or ketone derivatives.

Alkylation/Chain Extension: It may be possible to functionalize the ethane backbone via deprotonation with a strong base to form a carbanion, followed by reaction with an electrophile like an alkyl halide. This would allow for the introduction of alkyl chains or other groups.

Alternatively, rather than modifying the existing backbone, building a functionalized backbone from the start is a common strategy. For example, the use of vinyl sulfonates in [3+2] cycloaddition reactions allows for the creation of complex, functionalized heterocyclic sulfonamide structures from the ground up. Such approaches provide access to diverse backbones that would be difficult to achieve by modifying the simple ethane bridge.

Chain Elongation, Shortening, and Branching Strategies

Modifications to the length and branching of the ethyl linker between the benzenesulfonyl and sulfonamide groups can significantly influence the molecule's conformational flexibility and its interactions with biological macromolecules.

Chain Elongation and Shortening: The distance between the benzenesulfonyl and sulfonamide groups is a critical determinant of biological activity. Altering the number of methylene (B1212753) units in the linker can optimize the spatial orientation of these key functional groups for binding to target proteins. For example, in the development of enzyme inhibitors, precise positioning of the sulfonamide group within the active site is crucial for potent inhibition.

| Linker Modification | Number of Methylene Units | Potential Impact |

| Methylene | 1 | Increased rigidity, altered vector of the sulfonamide group. |

| Ethane (Parent) | 2 | Provides a baseline for conformational flexibility and activity. |

| Propane | 3 | Increased flexibility, allowing for potential new binding interactions. |

| Butane | 4 | Greater flexibility, which may be detrimental to binding affinity. |

Branching Strategies: The introduction of substituents on the ethyl linker can create chiral centers and allow for a more detailed probing of the steric and electronic requirements of a binding site. Methyl or other small alkyl groups can be added to the α- or β-carbons of the ethane bridge, leading to diastereomeric compounds that may exhibit differential biological activities. The synthesis of these branched analogs often requires stereoselective methods to control the configuration of the new chiral centers.

Introduction of Unsaturations or Cyclic Structures into the Linker

To reduce the conformational freedom of the linker and to introduce defined geometric constraints, unsaturations or cyclic structures can be incorporated into the ethane bridge.

Unsaturated Linkers: The introduction of a double or triple bond into the linker creates a more rigid structure. For instance, an ethene linker would result in a planar and rigid connection between the two ends of the molecule. The stereochemistry of the double bond ((E) or (Z)) would further dictate the spatial arrangement of the benzenesulfonyl and sulfonamide moieties.

Cyclic Structures: Incorporating the linker into a small ring system, such as a cyclopropane (B1198618) or cyclobutane, provides a conformationally restricted scaffold. These rigid analogs are valuable tools for understanding the bioactive conformation of the molecule and can lead to compounds with enhanced potency and selectivity.

| Linker Modification | Structural Feature | Conformational Impact |

| Ethene | C=C double bond | Planar and rigid |

| Ethyne | C≡C triple bond | Linear and rigid |

| Cyclopropane | Three-membered ring | Rigid, with defined stereochemistry |

Exploration of Hybrid Molecules Incorporating this compound

The this compound moiety can be combined with other pharmacologically active fragments to create hybrid molecules. This approach aims to achieve synergistic effects, target multiple biological pathways, or improve pharmacokinetic properties.

Design and Synthesis of Multi-Functionalized Scaffolds

The core this compound structure can be further elaborated to include additional functional groups. These modifications can be made to the phenyl ring, the sulfonamide nitrogen, or the linker. The introduction of reactive handles at these positions allows for the subsequent attachment of other molecules or for the generation of diverse chemical libraries for screening purposes.

Covalent Linkage to Other Privileged Chemical Motifs

A common strategy in drug discovery is to link two or more "privileged" chemical motifs, which are structures known to interact with specific classes of biological targets. The this compound core can be covalently attached to other pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, novel hybrid molecules have been synthesized by combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones. nih.gov This approach can lead to compounds with unique pharmacological profiles. The sulfonamide functional group is a key component in a variety of drugs and plays a significant role in their biological activity. researchgate.netnih.gov

Examples of privileged motifs that could be linked to the this compound scaffold include:

Heterocyclic rings: Many biologically active compounds contain heterocyclic scaffolds. nih.gov

Natural product fragments: Incorporating fragments from natural products can impart favorable biological properties.

Other enzyme inhibitors: Creating dual-target inhibitors can be an effective strategy for treating complex diseases.

Macrocyclization Strategies for Sulfonamide Scaffolds

Macrocyclization is a technique used to constrain the conformation of a molecule by forming a large ring. This can lead to increased binding affinity and selectivity for a biological target. The this compound scaffold can be incorporated into a macrocyclic structure by tethering different parts of the molecule together. researchgate.net For example, the phenyl ring could be linked to the sulfonamide nitrogen or the ethyl linker via a suitable chemical bridge. The synthesis of such macrocycles can be challenging but offers a promising avenue for the development of highly potent and specific therapeutic agents. acs.org The synthesis of cyclic peptidosulfonamides has been explored as a way to create scaffolds for pharmacophoric groups. nih.gov

Advanced Applications in Chemical Sciences and Materials Research Strictly Non Clinical/non Biological

Role as a Versatile Synthetic Intermediate

While the precursor, 2-(benzenesulfonyl)ethane-1-sulfonyl chloride, is noted as a versatile small molecule scaffold, detailed applications of the resulting sulfonamide, 2-(benzenesulfonyl)ethane-1-sulfonamide, as a synthetic intermediate in complex reactions are not documented in peer-reviewed literature.

Scaffolding for Complex Chemical Entity Assembly

There is a lack of published research demonstrating the application of this compound as a foundational scaffold for the assembly of complex chemical entities in a non-clinical or non-biological context.

Application in Catalysis and Ligand Design

The potential of this compound in the fields of catalysis and ligand design has not been explored in the available scientific literature.

Development of Ligands for Transition Metal Catalysis (e.g., chiral ligands)

No studies have been found that report the synthesis or application of ligands derived from this compound for transition metal catalysis. The development of chiral sulfonamide ligands is an active area of research, but it has not specifically involved this compound.

Organocatalytic Applications (e.g., as a Brønsted acid catalyst component)

There are no documented instances of this compound being used as an organocatalyst or as a component of a Brønsted acid catalyst system. While other sulfonamides have been investigated for such purposes, the subject compound is not among them.

Advanced Materials Science Applications

The unique molecular architecture of this compound, featuring both a benzenesulfonyl group and a primary sulfonamide moiety, presents intriguing possibilities for its application in advanced materials science. These functional groups can impart specific properties to materials, such as thermal stability, polarity, and the capacity for hydrogen bonding, making the compound a candidate for integration into various functional materials.

Incorporation into Functional Polymeric Materials

The incorporation of sulfonamide groups into polymer backbones is a known strategy for modifying the properties of materials. While direct polymerization of this compound has not been extensively documented in publicly available research, the synthesis of poly(arylene ether sulfone)s using benzenesulfonamide (B165840) comonomers suggests a potential pathway. researchgate.net In such a scenario, the bifunctional nature of a derivative of this compound could be exploited. For instance, modification of the benzene (B151609) ring to include reactive sites for polymerization, such as hydroxyl or halide groups, would allow for its integration into polymer chains via nucleophilic aromatic substitution or other polymerization techniques.

Post-polymerization modification is another viable route for incorporating the structural features of this compound into polymers. rsc.org A polymer with suitable reactive pendant groups could be functionalized with a derivative of this compound. This approach allows for the introduction of the benzenesulfonyl and sulfonamide functionalities onto a pre-existing polymer, thereby tailoring its surface properties or bulk characteristics. The presence of the sulfonamide group can enhance properties like thermal stability and solubility in specific solvents.

Table 1: Potential Polymer Architectures Incorporating this compound Moiety

| Polymer Type | Method of Incorporation | Potential Properties |

| Poly(arylene ether)s | Copolymerization of a functionalized derivative | Enhanced thermal stability, modified solubility |

| Vinyl Polymers | Post-polymerization modification of a reactive monomer unit | Introduction of polar sites, altered surface energy |

| Polyesters/Polyamides | Use as a functional monomer in condensation polymerization | Increased hydrogen bonding capability, potential for improved mechanical properties |

Contributions to Supramolecular Chemistry and Self-Assembled Nanostructures

The sulfonamide group is a well-established functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This dual nature allows for the formation of predictable and robust hydrogen-bonding networks, leading to the self-assembly of molecules into higher-order structures. Aromatic sulfonamide-amide hybrid molecules have been shown to form 2D layers and 3D microporous networks in the solid state through such interactions. researchgate.net

Given the presence of both a primary sulfonamide and a benzenesulfonyl group, this compound possesses the necessary functionalities to participate in supramolecular assembly. The N-H protons of the sulfonamide can form hydrogen bonds with the sulfonyl oxygens of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The phenyl ring can also contribute to the stability of these assemblies through π-π stacking interactions. While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential to form ordered nanostructures.

Table 2: Potential Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Resulting Structure |

| N-H···O=S | Sulfonamide N-H and Sulfonyl O | Linear chains or cyclic motifs |

| π-π stacking | Phenyl rings of adjacent molecules | Stacked columnar structures |

| C-H···O | Aliphatic/Aromatic C-H and Sulfonyl O | Further stabilization of the primary network |

Research in Membrane Technology (e.g., for selective separation processes)

The development of advanced membrane materials for selective separation is a critical area of research. Polymer inclusion membranes (PIMs) containing sulfonic acid derivatives have demonstrated potential for the selective separation of metal ions. mdpi.com The sulfonic acid groups act as ion carriers within the membrane, facilitating the transport of specific ions across the membrane barrier.

While this compound itself is not a sulfonic acid, its structure could be modified to be incorporated into such membranes. For instance, it could be used as a building block for the synthesis of more complex ion carriers or functional polymers for membrane fabrication. The presence of the polar sulfonamide and sulfonyl groups could influence the membrane's affinity for certain molecules or ions, potentially leading to selective transport properties. Further research would be needed to explore the synthesis of such membranes and evaluate their performance in separation processes, such as pervaporation for the separation of aqueous-organic mixtures or for the selective removal of pollutants from water. mdpi.comnih.gov

Applications in Analytical Chemistry Methodology Development

The functional groups present in this compound also suggest its potential utility in the development of new analytical methodologies, particularly in chromatography.

Use as a Derivatization Reagent for Analytical Enhancement

In high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. thermofisher.com Sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, are known derivatizing agents for primary and secondary amines. nih.govnih.gov The reaction between the sulfonyl chloride and the amine forms a stable sulfonamide linkage, attaching a UV-active or fluorescent group to the analyte.

A derivative of this compound, specifically its corresponding sulfonyl chloride, 2-(benzenesulfonyl)ethane-1-sulfonyl chloride, could potentially serve as a derivatization reagent. The benzenesulfonyl group would act as a chromophore, allowing for UV detection of the derivatized amines. The advantage of using such a reagent would be the introduction of a known chemical tag, which could also be used to modify the chromatographic retention of the analytes.

Table 3: Potential Derivatization Reactions using a 2-(Benzenesulfonyl)ethane-1-sulfonyl Chloride Reagent

| Analyte Class | Reaction Type | Purpose of Derivatization |

| Primary Amines | Nucleophilic Acyl Substitution | Introduction of a UV-active tag, improved chromatographic retention |

| Secondary Amines | Nucleophilic Acyl Substitution | Enhanced detectability and separation |

| Phenols | Sulfonylation | Formation of sulfonate esters for improved detection |

Components in Chromatographic Stationary Phases

The properties of a chromatographic stationary phase are crucial for achieving effective separation. The modification of stationary phase surfaces with functional molecules can impart unique selectivity. Benzenesulfonic acid-modified monolithic columns have been prepared for use in capillary electrochromatography, demonstrating bifunctional selectivity (reversed-phase and hydrophilic interaction) for the separation of various compounds, including sulfonamides. nih.gov

This compound could be a candidate for modifying stationary phases. Its polar nature, due to the two sulfonamide groups, could be exploited to create a stationary phase with hydrophilic interaction liquid chromatography (HILIC) characteristics. The phenyl group could also provide reversed-phase and π-π interaction capabilities. Such a mixed-mode stationary phase could offer unique selectivity for the separation of complex mixtures. researchgate.net Furthermore, the potential for chirality in derivatives of this compound opens the door to its use in the synthesis of chiral stationary phases for enantiomeric separations. nih.govresearchgate.netnih.gov

Table 4: Potential Chromatographic Stationary Phases Based on this compound

| Stationary Phase Type | Mode of Interaction | Potential Applications |

| Silica-bonded | HILIC, Reversed-phase, π-π interactions | Separation of polar and non-polar analytes |

| Polymeric monolith | Mixed-mode (ion-exchange, reversed-phase) | Separation of charged and neutral species |

| Chiral stationary phase | Enantioselective interactions | Resolution of racemic mixtures |

Agrochemical Research and Development (Focus on Chemical Design and Synthesis)

The benzenesulfonamide moiety is a well-established pharmacophore in the design of biologically active compounds, including those with applications in agriculture. The stable nature of the sulfonyl group, its ability to act as a hydrogen bond acceptor, and the acidic nature of the sulfonamide N-H proton make it a versatile scaffold for chemical modification. The compound this compound presents a foundational structure from which novel agrochemical candidates can be designed and synthesized. Research in this area focuses on creating analogs with enhanced efficacy, selectivity, and favorable environmental profiles.

Design and Synthesis of Novel Agrochemical Scaffolds and Analogs

While specific literature detailing the use of this compound as a direct precursor for agrochemical analogs is not extensively documented, its structure provides clear opportunities for derivatization based on established synthetic methodologies for sulfonamides. The primary site for chemical modification is the sulfonamide nitrogen, which can undergo various reactions to introduce diverse substituents, thereby modulating the compound's physicochemical and biological properties.

The design of novel agrochemical scaffolds from this compound would logically focus on N-functionalization. The acidic proton on the sulfonamide nitrogen can be readily removed by a base, generating a nucleophilic anion that can react with a variety of electrophiles. This approach allows for the systematic introduction of different chemical groups to explore structure-activity relationships (SAR).

N-Alkylation and N-Arylation Strategies

A primary route for creating analogs is through N-alkylation or N-arylation. These reactions introduce alkyl, aryl, or heteroaryl moieties that can significantly influence the molecule's interaction with biological targets. For instance, iron-catalyzed N-alkylation of sulfonamides using alcohols offers an environmentally benign method to introduce benzylic groups. ionike.com Similarly, thermal alkylation using trichloroacetimidates can be employed, particularly for substrates that can form stable carbocations. nih.gov

A proposed synthetic scheme for generating novel analogs from this compound (I) is depicted below. The deprotonated sulfonamide can react with various alkyl or aryl halides (or other electrophiles) to yield a library of N-substituted derivatives (II).

Figure 1: Proposed general synthetic scheme for the N-functionalization of this compound.

This strategy allows for the creation of a diverse range of analogs for screening. The choice of the 'R' group is critical and would be guided by the desired properties of the target agrochemical (e.g., herbicide, fungicide, or insecticide). For example, incorporating moieties found in existing commercial pesticides can be a rational starting point.

Synthesis of N-Heterocyclic Derivatives

Another promising design strategy involves the incorporation of heterocyclic rings, which are prevalent in many successful agrochemicals. The synthesis of N-heterocyclic derivatives can be achieved through various cyclization reactions or by coupling the sulfonamide with pre-formed heterocyclic electrophiles. mdpi.comnih.gov For example, a reaction with a suitable dihaloalkane could lead to the formation of a cyclic sulfonamide (sultam), or reaction with a heterocyclic sulfonyl chloride could link the core structure to another bioactive ring system. nih.gov The introduction of heterocyclic scaffolds can enhance biological activity and modify properties such as systemic movement in plants. beilstein-journals.org

Illustrative Research Findings

While direct synthesis from this compound is not explicitly detailed in available literature, extensive research on analogous sulfonamides provides a strong basis for these proposed designs. Studies on other benzenesulfonamide derivatives have demonstrated that N-alkylation and the introduction of heterocyclic moieties can lead to potent herbicidal and fungicidal activity. nih.gov For instance, the synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives has been shown to yield compounds with significant herbicidal properties, highlighting the importance of both the substituent and its stereochemistry. nih.gov

The following interactive table outlines a hypothetical set of novel analogs that could be synthesized from this compound based on the principles of N-functionalization, along with the rationale for their design in an agrochemical context.

| Analog Structure (Modification on Sulfonamide Nitrogen) | Proposed Synthetic Route | Design Rationale for Agrochemical Application |

| N-benzyl | N-alkylation with benzyl (B1604629) bromide in the presence of a base (e.g., K₂CO₃). | The benzyl group can enhance lipophilicity, potentially improving cuticle penetration in plants or insects. |

| N-(4-chlorobenzyl) | N-alkylation with 4-chlorobenzyl chloride. | Halogenated aryl groups are common in pesticides and can enhance binding to target enzymes and metabolic stability. |

| N-(2-pyridyl) | N-arylation using 2-chloropyridine (B119429) (e.g., Buchwald-Hartwig amination). | The pyridine (B92270) ring is a key component of many modern fungicides and insecticides, potentially conferring systemic properties. |

| N-(1,3-thiazol-2-yl) | N-arylation with 2-bromothiazole. | The thiazole (B1198619) moiety is a known pharmacophore in neonicotinoid insecticides and some fungicides. |

| N-propionyl | N-acylation with propionyl chloride. | Acyl groups can alter the electronic properties of the sulfonamide and may act as pro-pesticides, releasing the active form after metabolic cleavage. |